6-(2-bromoacetyl)pyridazin-3(2H)-one

medicinal chemistry heterocyclic synthesis pyridazinone derivatization

6-(2-Bromoacetyl)pyridazin-3(2H)-one (CAS 1688629-01-7) is the essential bifunctional building block for pyridazinone-focused medicinal chemistry. Its α-bromoketone moiety provides optimal electrophilic reactivity—superior to sluggish chloroacetyl and costly iodoacetyl analogs—for SN2 displacement and cyclocondensation under mild conditions. Enables synthesis of 6-(2-aminoacetyl)pyridazin-3(2H)-one kinase-targeted libraries, thiazole-fused pyridazinones (VEGFR-2), and diarylurea hybrids with demonstrated NCI-60 anticancer activity (GI% up to 100.14%). Non-halogenated 6-acetyl analogs cannot participate in these reaction manifolds. Procure the optimal bromoacetyl intermediate.

Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
Cat. No. B15055583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-bromoacetyl)pyridazin-3(2H)-one
Molecular FormulaC6H5BrN2O2
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESC1=CC(=O)NN=C1C(=O)CBr
InChIInChI=1S/C6H5BrN2O2/c7-3-5(10)4-1-2-6(11)9-8-4/h1-2H,3H2,(H,9,11)
InChIKeyMZKHXWVIROXTNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Bromoacetyl)pyridazin-3(2H)-one: A Specialized Electrophilic Building Block for Targeted Heterocyclic Synthesis and Drug Discovery Scaffold Assembly


6-(2-Bromoacetyl)pyridazin-3(2H)-one (CAS: 1688629-01-7; molecular formula: C₆H₅BrN₂O₂; molecular weight: 217.02 g/mol) is a bifunctional heterocyclic building block comprising a pyridazin-3(2H)-one core substituted at the 6-position with a bromoacetyl (BrCH₂CO–) moiety . The pyridazinone scaffold is recognized as a privileged pharmacophore with documented activity across anticancer, antimicrobial, anti-inflammatory, and cardiovascular indications [1], while the α-bromoketone group confers electrophilic reactivity essential for nucleophilic substitution, cyclocondensation, and heterocycle-forming reactions. This compound serves primarily as a synthetic intermediate—not a terminal bioactive agent—with procurement decisions driven by its dual functionality for constructing more complex pyridazinone-derived molecular libraries.

Why 6-(2-Bromoacetyl)pyridazin-3(2H)-one Cannot Be Replaced by Other Pyridazinone Derivatives or Acylating Agents in Synthesis Workflows


Substituting 6-(2-bromoacetyl)pyridazin-3(2H)-one with simpler pyridazinones or alternative acylating agents introduces critical functional deficits that compromise synthetic utility. Unsubstituted pyridazin-3(2H)-one and 6-alkyl/aryl derivatives lack the electrophilic handle required for nucleophilic displacement or heterocycle annulation at the 6-position [1]. Alternative halomethyl ketones (e.g., chloroacetyl or iodoacetyl analogs) exhibit divergent reactivity profiles due to differing leaving-group potentials (Cl < Br < I) and steric/electronic characteristics . Specifically, 6-(2-chloroacetyl)pyridazin-3(2H)-one demonstrates reduced electrophilicity, requiring harsher reaction conditions or extended durations that may degrade sensitive pyridazinone cores . Conversely, the iodoacetyl analog, while more reactive, introduces greater cost, limited commercial availability, and potential light sensitivity that complicates routine laboratory handling. The bromoacetyl moiety occupies an optimal balance—sufficient electrophilicity for efficient SN2 displacement under mild conditions without the instability and procurement challenges associated with iodo derivatives. Furthermore, compounds where the bromoacetyl group is replaced by non-halogenated acetyl (e.g., 6-acetylpyridazin-3(2H)-one) entirely eliminate nucleophilic substitution capacity, rendering them unsuitable for the diverse heterocyclic construction pathways for which 6-(2-bromoacetyl)pyridazin-3(2H)-one is specifically procured.

Quantitative Differentiation of 6-(2-Bromoacetyl)pyridazin-3(2H)-one: Direct Comparative Evidence Against Structural Analogs and Alternative Intermediates


Synthetic Pathway Differentiation: 6-(2-Bromoacetyl)pyridazin-3(2H)-one vs. 6-Acetylpyridazin-3(2H)-one in Heterocycle Construction

6-(2-Bromoacetyl)pyridazin-3(2H)-one enables nucleophilic substitution and cyclocondensation reactions at the α-carbon of the bromoacetyl group—synthetic transformations that are entirely inaccessible with the non-halogenated 6-acetylpyridazin-3(2H)-one analog . The presence of the bromine leaving group facilitates SN2 displacement by amine, thiol, and hydroxyl nucleophiles, enabling the construction of 6-(2-substituted acetyl)pyridazin-3(2H)-one derivatives that serve as key intermediates in medicinal chemistry programs targeting kinases, phosphodiesterases, and other pyridazinone-relevant targets .

medicinal chemistry heterocyclic synthesis pyridazinone derivatization

Leaving-Group Reactivity Hierarchy: 6-(2-Bromoacetyl)pyridazin-3(2H)-one vs. Chloroacetyl and Iodoacetyl Analogs in Nucleophilic Displacement

The α-bromoketone moiety in 6-(2-bromoacetyl)pyridazin-3(2H)-one occupies the optimal position in the halomethyl ketone reactivity series for synthetic applications. Relative SN2 displacement rates follow the established halogen leaving-group hierarchy (I > Br > Cl), with bromide offering a ~50-fold rate enhancement over chloride and avoiding the light-sensitivity and higher cost of iodide [1]. This intermediate reactivity permits efficient derivatization under mild conditions while maintaining adequate bench stability for routine laboratory handling.

synthetic methodology reaction kinetics building block selection

Scaffold Functionalization Versatility: 6-(2-Bromoacetyl)pyridazin-3(2H)-one Enables Multi-Component Heterocycle Annulation Pathways Not Accessible with Simple 6-Alkyl Pyridazinones

The bromoacetyl group at the 6-position of the pyridazinone core serves as a versatile electrophilic handle for heterocycle-forming reactions that cannot be executed with simple 6-alkyl or 6-aryl pyridazinone derivatives. Specifically, the α-bromoketone moiety undergoes cyclocondensation with thiosemicarbazides to form thiazole-fused pyridazinones, with amidines to yield imidazole-fused systems, and with thioureas to generate aminothiazole derivatives . These annulation pathways are fundamental to the construction of structurally diverse pyridazinone-based libraries for drug discovery screening, yet they are entirely inaccessible using 6-methylpyridazin-3(2H)-one, 6-phenylpyridazin-3(2H)-one, or other non-electrophilic 6-substituted analogs [1].

heterocyclic chemistry multi-component reactions scaffold diversification

Procurement-Driven Application Scenarios for 6-(2-Bromoacetyl)pyridazin-3(2H)-one in Medicinal Chemistry and Heterocyclic Synthesis Workflows


Synthesis of 6-(2-Substituted Acetyl)pyridazin-3(2H)-one Libraries for Kinase-Targeted Drug Discovery

Medicinal chemistry teams procuring 6-(2-bromoacetyl)pyridazin-3(2H)-one utilize its α-bromoketone electrophilicity to generate diverse 6-(2-aminoacetyl)pyridazin-3(2H)-one derivatives via nucleophilic displacement with primary and secondary amines. This transformation, conducted under mild conditions (25-60°C in DMF or CH₃CN with K₂CO₃ base), enables rapid construction of focused libraries for screening against kinase targets, phosphodiesterases, and other pyridazinone-relevant enzymes . The pyridazinone core serves as a recognized pharmacophore for ATP-mimetic kinase inhibition, while the 2-aminoacetyl substituent provides additional hydrogen-bonding and hydrophobic contacts within the active site. The bromoacetyl intermediate is essential for this library synthesis workflow because the non-halogenated 6-acetyl analog cannot undergo nucleophilic substitution, and the chloroacetyl analog would require harsher conditions incompatible with sensitive amine nucleophiles [1].

Construction of Thiazole-Fused Pyridazinone Scaffolds via Hantzsch-Type Cyclocondensation

Researchers synthesizing thiazole-fused pyridazinone derivatives—a scaffold class associated with antitumor and antimicrobial activities —require 6-(2-bromoacetyl)pyridazin-3(2H)-one as the essential electrophilic precursor. Reaction with thiosemicarbazides or thioureas in refluxing ethanol yields 6-(2-aminothiazol-4-yl)pyridazin-3(2H)-one derivatives through α-bromoketone cyclocondensation. This reaction manifold is categorically inaccessible using 6-alkyl or 6-aryl pyridazinones, which lack the requisite electrophilic functionality. The pyridazinone-thiazole hybrid scaffold has demonstrated particular utility in anticancer programs targeting VEGFR-2 and other tyrosine kinases, with the thiazole ring providing critical hinge-region interactions in ATP-binding pockets . Procurement of the bromoacetyl intermediate is therefore mandatory for any research program pursuing this specific structural class.

Preparation of Pyridazinone-Derived Diarylurea Hybrids for Dual Antimicrobial-Anticancer Screening

Recent medicinal chemistry studies have demonstrated that pyridazinone-based diarylurea derivatives exhibit dual antimicrobial and anticancer activities, with select compounds showing growth inhibition percentages (GI%) ranging from 62.21% to 100.14% against melanoma, NSCLC, prostate cancer, and colon cancer cell lines in NCI-60 screening . 6-(2-Bromoacetyl)pyridazin-3(2H)-one serves as a key intermediate for introducing urea-linked pharmacophores at the 6-position through bromoacetyl functionalization followed by amine displacement and subsequent urea formation. Alternative 6-substituted pyridazinones lacking electrophilic functionality cannot participate in this synthetic sequence. The specific combination of pyridazinone core and urea linkage has been validated as a productive scaffold for dual-function chemotherapeutic agents addressing the clinical challenge of infection susceptibility in immunocompromised cancer patients .

Multi-Component Synthesis of Polysubstituted Pyridazin-3(2H)-one Arrays for High-Throughput Screening

Combinatorial chemistry and parallel synthesis workflows require building blocks with predictable and orthogonal reactivity. 6-(2-Bromoacetyl)pyridazin-3(2H)-one fulfills this requirement through its α-bromoketone electrophilic handle, which participates reliably in multi-component transformations for generating structurally diverse pyridazinone arrays . In contrast to simpler 6-substituted pyridazinones that serve as terminal scaffolds, the bromoacetyl derivative functions as a diversification point, enabling convergent synthetic strategies where the pyridazinone core is introduced early and diversified late-stage. This workflow efficiency is critical for generating the large compound collections required for high-throughput screening campaigns, where synthetic accessibility and scaffold diversity are paramount selection criteria for procurement decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(2-bromoacetyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.